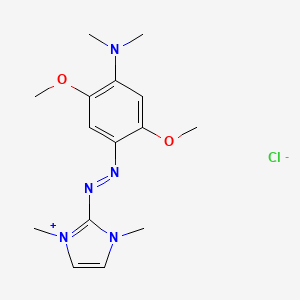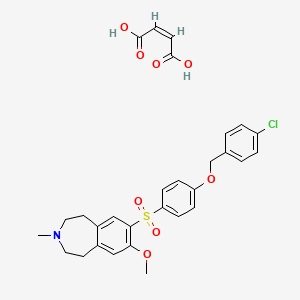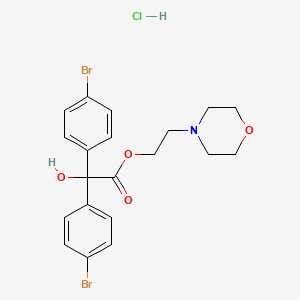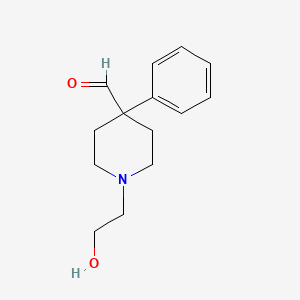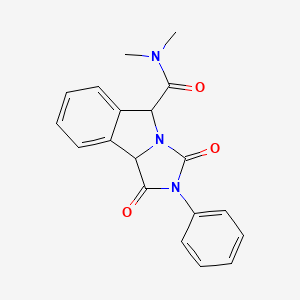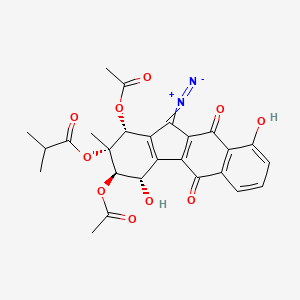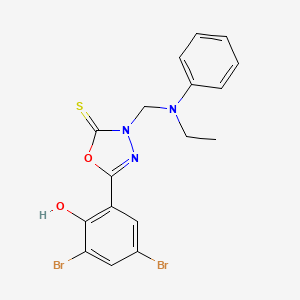
5-(3,5-Dibromo-2-hydroxyphenyl)-3-((ethylphenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dibromo-2-hydroxyphenyl)-3-((ethylphenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione is a complex organic compound that belongs to the class of oxadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dibromo-2-hydroxyphenyl)-3-((ethylphenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide under basic conditions.
Aminomethylation: The ethylphenylamino group can be introduced via a Mannich reaction, where formaldehyde and ethylphenylamine are reacted with the oxadiazole derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions may target the oxadiazole ring or the thione group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Studies may explore its potential as an antimicrobial agent against various pathogens.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.
Medicine
Drug Development: Research into its potential as a lead compound for the development of new therapeutic agents.
Industry
Dyes and Pigments: Possible use in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 5-(3,5-Dibromo-2-hydroxyphenyl)-3-((ethylphenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
- 5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2-thione
- 3-(Phenylamino)-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thione
Uniqueness
The presence of the dibromo and ethylphenylamino groups in 5-(3,5-Dibromo-2-hydroxyphenyl)-3-((ethylphenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione may confer unique properties such as enhanced biological activity, increased stability, and specific interactions with molecular targets.
特性
CAS番号 |
81963-91-9 |
|---|---|
分子式 |
C17H15Br2N3O2S |
分子量 |
485.2 g/mol |
IUPAC名 |
5-(3,5-dibromo-2-hydroxyphenyl)-3-[(N-ethylanilino)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C17H15Br2N3O2S/c1-2-21(12-6-4-3-5-7-12)10-22-17(25)24-16(20-22)13-8-11(18)9-14(19)15(13)23/h3-9,23H,2,10H2,1H3 |
InChIキー |
ZPKLKJWVZUBQSH-UHFFFAOYSA-N |
正規SMILES |
CCN(CN1C(=S)OC(=N1)C2=C(C(=CC(=C2)Br)Br)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


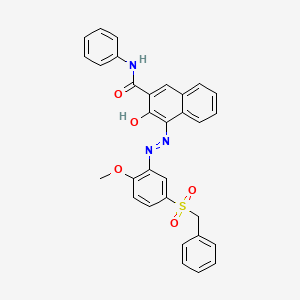
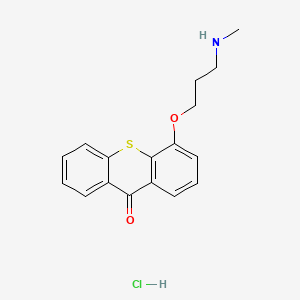
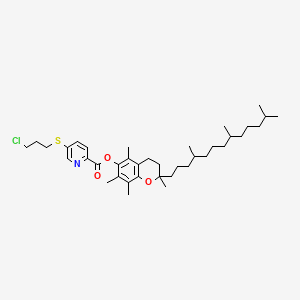
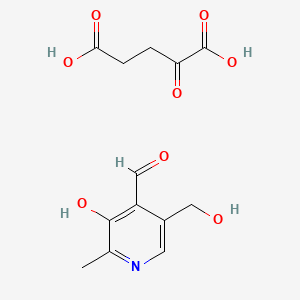
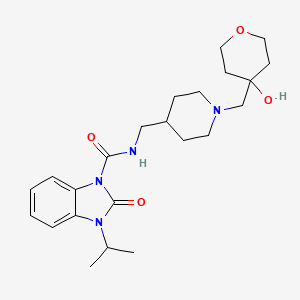
![[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12751852.png)
